molecular formula C21H18ClFN2O4S B4165785 N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4165785
M. Wt: 448.9 g/mol
InChI Key: MKTLOOILSRYCEN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxyphenyl group and a fluorinated phenylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 5-chloro-2-phenoxyphenyl intermediate: This step involves the chlorination of 2-phenoxyphenyl using a chlorinating agent such as thionyl chloride.

    Synthesis of 4-fluorophenylsulfonyl intermediate: This step involves the sulfonation of 4-fluorophenyl using a sulfonating agent such as sulfur trioxide.

    Coupling of intermediates: The two intermediates are then coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Optimized reaction temperatures and pressures: To maximize the efficiency of each reaction step.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with metabolic pathways: Inhibiting or activating key enzymes involved in metabolic reactions.

    Inducing cellular responses: Such as apoptosis or cell cycle arrest, which can be beneficial in therapeutic applications.

Comparison with Similar Compounds

N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-14(25-30(27,28)18-10-8-16(23)9-11-18)21(26)24-19-13-15(22)7-12-20(19)29-17-5-3-2-4-6-17/h2-14,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTLOOILSRYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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